Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a combination of several functional groups, including an isoxazole ring, a piperazine ring, and a thiophene ring
Mechanism of Action
Target of Action
They have been associated with a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Compounds with isoxazole moieties have been known to interact with their targets based on their chemical diversity . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions. The final step often involves the sulfonylation of the piperazine intermediate with thiophene-2-carboxylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . Additionally, the use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as toxicity and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Similar in structure but lacks the piperazine and thiophene rings.
Sulfamethoxazole: Contains a sulfonamide group and is used as an antibiotic.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-11-12(9-16-23-11)10-17-4-6-18(7-5-17)25(20,21)13-3-8-24-14(13)15(19)22-2/h3,8-9H,4-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDESYAFNLVETNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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